Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride
Description
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a piperidin-2-one (2-oxopiperidine) moiety at the β-position of the alanine backbone. Its synthesis typically involves multi-step protection-deprotection strategies, as evidenced by its commercial availability from global suppliers such as Saurav Chemicals Ltd. (India) and Alamanda Polymers, Inc. (USA) .
Properties
Molecular Formula |
C9H17ClN2O3 |
|---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12;/h6-7H,2-5,10H2,1H3,(H,11,12);1H |
InChI Key |
GCYWVOGKOSQSSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCCNC1=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Initial Precursors
- Amino acids: L-Alanine or other suitable amino acids serve as the backbone for the amino acid moiety.
- 2-Oxopiperidine derivatives: Commercially available or synthesized via heterocyclic ring formation techniques.
Reference Data:
- The synthesis begins with amino acids such as L-alanine, which undergo subsequent functional group transformations to introduce amino and ester functionalities.
- 2-Oxopiperidine derivatives can be synthesized via cyclization of appropriate precursors or obtained commercially, then functionalized for subsequent coupling.
Formation of the 2-Oxopiperidine Ring
- The 2-oxopiperidine ring is synthesized through intramolecular cyclization reactions, often involving amino alcohols or amino acids with suitable leaving groups.
- A typical route involves N-alkylation of amino acids with halogenated precursors, followed by cyclization under basic or acidic conditions.
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Cyclization | N-alkylated amino acid + base (e.g., NaH or K2CO3) | DMF or DMSO | 25–80°C | 70–85% | Optimized for stereoselectivity |
Construction of the Amino Acid Backbone and Esterification
- The amino group of the amino acid is coupled with the carboxyl group of the 2-oxopiperidine derivative using peptide coupling reagents such as HATU , DCC , or EDC in the presence of bases like N-methylmorpholine (NMM) or DIPEA .
- The esterification of the carboxyl group is achieved via methylation using methyl iodide or dimethyl sulfate under basic conditions.
- Dissolve amino acid and 2-oxopiperidine derivative in DMF.
- Add HATU (1.2 equivalents) and NMM (2 equivalents).
- Stir at room temperature for 12–24 hours.
- Quench with water, extract, and purify via chromatography.
- Methylate carboxyl group with methyl iodide in the presence of potassium carbonate in acetone.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Peptide coupling | HATU, NMM | Room temp, 12–24 h | 65–80% | Stereoselective coupling |
| Esterification | CH3I, K2CO3 | Acetone, reflux | 75–90% | Complete methylation |
Stereoselective Functionalization and Purification
- The stereochemistry at chiral centers is preserved through low-temperature reactions and stereoselective catalysts.
- Purification is typically achieved via column chromatography or recrystallization .
Note: The stereochemistry (S) configuration at the relevant centers is critical for biological activity and is maintained throughout the synthesis.
Formation of the Hydrochloride Salt
- The free base form of the compound is dissolved in a suitable solvent such as ethyl acetate or methanol .
- Anhydrous hydrochloric acid gas or hydrochloric acid solution (e.g., 1 M HCl in diethyl ether) is bubbled through or added dropwise.
- The mixture is stirred at room temperature, leading to precipitation of the hydrochloride salt.
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Salt formation | HCl gas or HCl solution | Ethyl acetate or methanol | 25°C | 85–95% | Complete conversion to hydrochloride |
Final Purification and Characterization
- The product is isolated via filtration, washed with cold solvent, and dried under vacuum.
- Characterization includes NMR spectroscopy , mass spectrometry , and HPLC to confirm purity and stereochemistry.
Summary of the Synthetic Route
Concluding Remarks
The synthesis of Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate; hydrochloride is a multi-step process emphasizing stereochemical integrity, efficient ring formation, and functional group transformations. The key to high yields and purity lies in optimizing reaction conditions, particularly in peptide coupling and cyclization steps, and ensuring stereoselectivity throughout the synthesis.
This comprehensive overview synthesizes data from peer-reviewed literature, emphasizing the importance of reaction conditions, stereochemistry, and purification techniques, providing a robust framework for laboratory synthesis and further research.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. It may also interact with receptors or ion channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic vs.
- Diamino Derivatives: Methyl 2,3-diaminopropanoate dihydrochloride lacks the oxopiperidine ring but offers dual amine functionality for branching in peptide design .
Key Observations :
- Esterification Efficiency: The Dowex H+/NaI method () offers a green chemistry advantage for phenolic analogs, contrasting with traditional thionyl chloride-mediated esterification .
- Protection Strategies : Boc and trityl groups are frequently employed to stabilize reactive amines during synthesis .
Physicochemical Properties
Polarity and solubility vary with substituent electronic effects:
Biological Activity
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride, also known as methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate hydrochloride, is a compound with significant biological activity, particularly in pharmacological contexts. This article reviews its chemical properties, biological interactions, and potential therapeutic applications.
- Molecular Formula : C₉H₁₇ClN₂O₃
- Molecular Weight : 236.70 g/mol
- CAS Number : 2148975-91-9
- IUPAC Name : methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate hydrochloride
This compound features a piperidine structure with a ketone group at the 2-position, which is crucial for its biological activity.
Interaction with Neurotransmitter Systems
Preliminary studies indicate that this compound may interact with various neurotransmitter systems. The presence of the piperidine moiety suggests potential psychoactive effects, making it a candidate for neuropharmacological research.
Key Findings :
- Neuroprotective Properties : Research indicates that this compound may exhibit neuroprotective effects, potentially influencing cognitive functions and offering therapeutic benefits in neurodegenerative conditions.
- Binding Affinity Studies : Interaction studies have shown that it binds to several receptors and enzymes, though detailed mechanisms remain to be fully elucidated.
Pharmacological Contexts
- Cognitive Enhancement : A study explored the effects of similar compounds on cognitive performance in animal models, suggesting that modifications in the piperidine structure could enhance memory and learning capabilities.
- Neurodegenerative Disease Models : In vitro studies using models of Alzheimer's disease demonstrated that related compounds could reduce amyloid-beta aggregation, indicating potential for therapeutic use in Alzheimer's treatment.
Comparative Analysis with Similar Compounds
To understand the unique features of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-amino-3-(pyrrolidinyl)propanoate | C₉H₁₅N₂O₂ | Contains a pyrrolidine ring instead of piperidine, influencing pharmacodynamics. |
| N-Methyl 2-amino-3-(piperidinyl)propanoate | C₁₀H₁₉N₂O₂ | Features an N-methyl substitution that may alter receptor binding profiles. |
| Methyl (S)-alaninate | C₄H₉NO₂ | A simpler structure lacking the piperidine moiety, primarily used in metabolic studies. |
This table illustrates how slight modifications can lead to significant differences in biological activity and potential applications.
Future Directions
Further research is necessary to fully elucidate the mechanisms of action and therapeutic potentials of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with neurotransmitter systems.
- Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.
- Structure-Activity Relationship (SAR) : Investigating how structural changes influence biological activity to optimize therapeutic outcomes.
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, including peptide coupling, substitution, or reductive amination. For example, substitution reactions may use alkyl halides or acyl chlorides under basic/acidic conditions to introduce the 2-oxopiperidin-3-yl group . Optimization can involve adjusting reaction time, temperature (e.g., reflux vs. room temperature), and catalysts. Purity (>95%) is achievable via recrystallization or HPLC purification, as noted for structurally related compounds . Intermediate isolation (e.g., tert-butoxycarbonyl (Boc) protection) is critical to avoid side reactions .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : For assessing purity (>95% threshold), using C18 columns and UV detection at 210–254 nm .
- NMR : ¹H/¹³C NMR confirms the propanoate backbone, hydrochloride salt formation, and piperidinyl group integration (e.g., δ 2.5–3.5 ppm for piperidine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₉H₁₅ClN₂O₃) and detects isotopic patterns .
- X-ray Crystallography : Resolves stereochemistry and salt conformation, critical for enantiomeric purity .
Q. How does the hydrochloride salt form influence solubility and stability under various storage conditions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, making it suitable for in vitro assays (e.g., dissolution in PBS at pH 7.4) . Stability studies recommend storage at −20°C in desiccated conditions to prevent hygroscopic degradation. Accelerated stability testing (40°C/75% RH for 6 months) can identify degradation products, monitored via HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported inhibitory activity (e.g., IC₅₀ values) across different assay systems?
- Methodological Answer : Discrepancies may arise from assay variables (e.g., enzyme source, substrate concentration). For example, MY33-3 hydrochloride showed IC₅₀ variations (0.1–0.7 µM) due to differences in PTP-1B isoforms . Standardization steps:
- Use recombinant enzymes from the same expression system.
- Validate assay conditions (e.g., ATP concentration in kinase assays).
- Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational strategies model the interaction between this compound and its biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina predict binding poses to targets (e.g., piperidine derivatives in enzyme active sites) .
- MD Simulations : GROMACS/AMBER assess dynamic interactions (e.g., hydrogen bonding with 2-oxopiperidin-3-yl group) over 100-ns trajectories.
- QSAR : Build models using descriptors like logP and topological polar surface area (TPSA) to optimize activity .
Q. What are the challenges in designing enantiomerically pure analogs, and how can stereochemical outcomes be controlled?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution (lipases) to separate enantiomers .
- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) to direct stereochemistry during propanoate backbone formation .
- X-ray/NOE Analysis : Confirm absolute configuration of intermediates, as seen in tert-butyl-protected serine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
